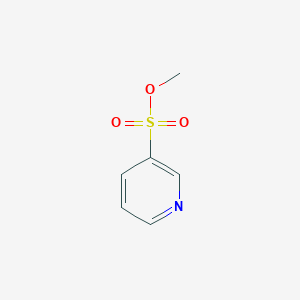
Methyl 3-Pyridinesulfonate
Übersicht
Beschreibung
Methyl 3-Pyridinesulfonate is a useful research compound. Its molecular formula is C6H7NO3S and its molecular weight is 173.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Medicinal Chemistry
Selective Receptor Antagonism : Methyl 3-Pyridinesulfonate derivatives are significant in medicinal chemistry for creating selective receptor antagonists. For example, derivatives like 2-Methyl-6-(phenylethynyl)pyridine are used as potent noncompetitive mGlu5 receptor antagonists with potential therapeutic implications in anxiety disorders (Cosford et al., 2003).
Catalysis in Organic Synthesis : The compound is used in catalytic methods for introducing methyl groups onto aromatic rings, crucial in drug discovery. This process utilizes feedstock chemicals like methanol and formaldehyde, highlighting its importance in the synthesis of complex organic compounds (Grozavu et al., 2020).
Sonochemical Degradation Study : this compound derivatives like 3-Methyl pyridine (3MP) have been studied for their environmental impact. Research into the sonochemical degradation of 3MP, especially in combination with oxidants, is crucial for environmental remediation strategies (Daware & Gogate, 2020).
Reactivator of Toxic Compounds : Derivatives like HLö 7 dimethanesulfonate are investigated for their potential in reactivating acetylcholinesterase blocked by toxic compounds, making them vital in treatments against organophosphate poisoning (Eyer et al., 2005).
Applications in Material Science
- Synthesis and Characterization in Material Science : The compound is also significant in material science for synthesizing and characterizing novel complexes with potential applications in various fields like luminescence and thermal stability studies (Hao, Chen, & Gu, 2014).
Applications in DNA Methylation Analysis
- DNA Methylation Analysis : this compound derivatives are crucial in the study of DNA methylation patterns, a key aspect of understanding various developmental and pathological situations in genetics and molecular biology (Tost & Gut, 2007).
Applications in Forensic Science
- Forensic Discrimination : Such compounds are also used in forensic science for discriminating body fluids in crime scene investigations, showcasing their versatility across different fields of study (Antunes et al., 2016).
Eigenschaften
IUPAC Name |
methyl pyridine-3-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-10-11(8,9)6-3-2-4-7-5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMLONSCZIUTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




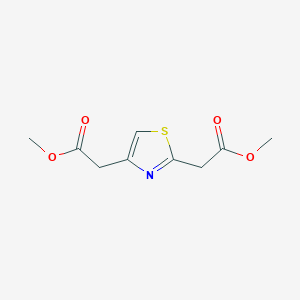
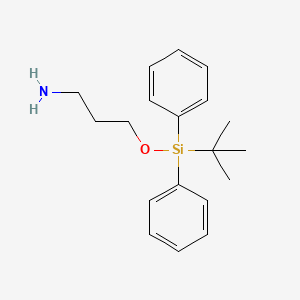
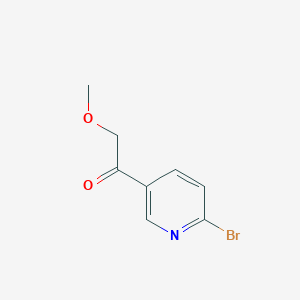


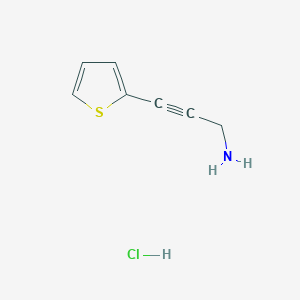
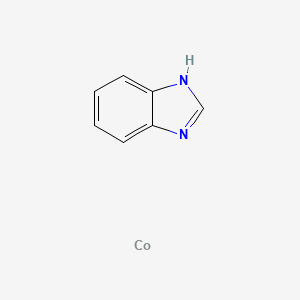
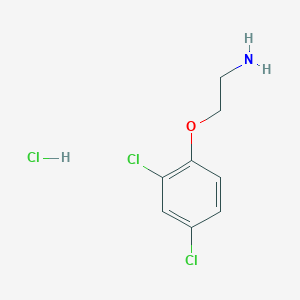

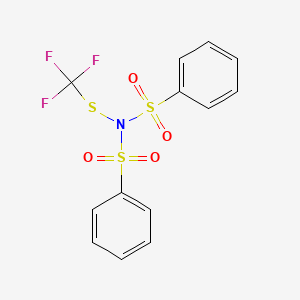

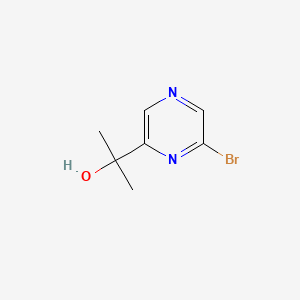
![5-Bromobenz[cd]indol-2(1H)-one](/img/structure/B8268830.png)